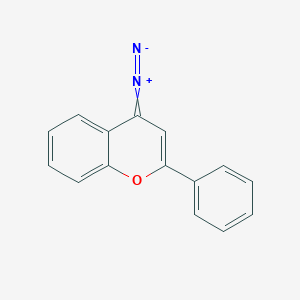![molecular formula C21H17ClO B14594161 4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol CAS No. 61078-43-1](/img/structure/B14594161.png)
4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol is an organic compound that belongs to the class of phenols It features a cyclopropyl group substituted with a 4-chlorophenyl and a phenyl group, attached to a phenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using a reagent like diazomethane or a similar carbene source. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropyl ring.
Another approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Aplicaciones Científicas De Investigación
4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The cyclopropyl group may also influence the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenol: A simpler phenol derivative with a single chlorine substituent.
4-Chlorocresol: A phenol derivative with a chlorine and a methyl group.
Phenylcyclopropane: A compound with a cyclopropyl group attached to a phenyl ring.
Uniqueness
4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol is unique due to its combination of a cyclopropyl group with both a 4-chlorophenyl and a phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
61078-43-1 |
|---|---|
Fórmula molecular |
C21H17ClO |
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
4-[2-(4-chlorophenyl)-3-phenylcyclopropyl]phenol |
InChI |
InChI=1S/C21H17ClO/c22-17-10-6-15(7-11-17)20-19(14-4-2-1-3-5-14)21(20)16-8-12-18(23)13-9-16/h1-13,19-21,23H |
Clave InChI |
YKXKQKXWJFKHBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)
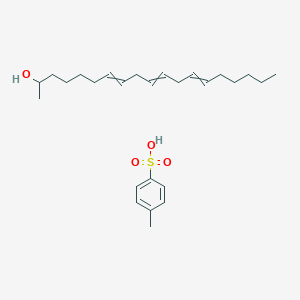
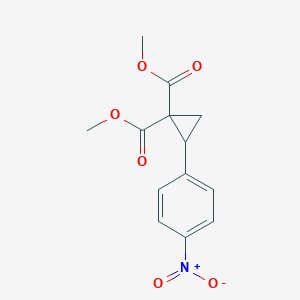
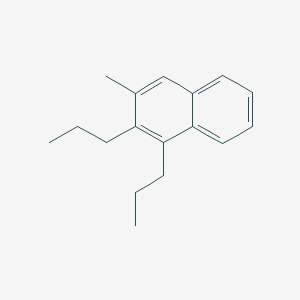
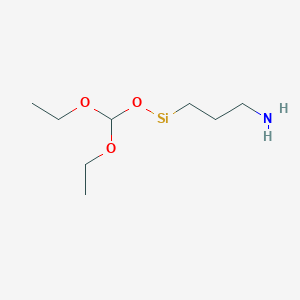
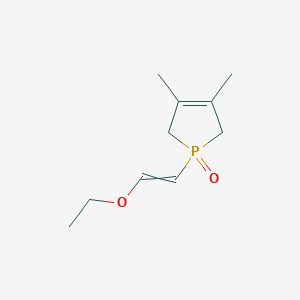

![1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B14594124.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)
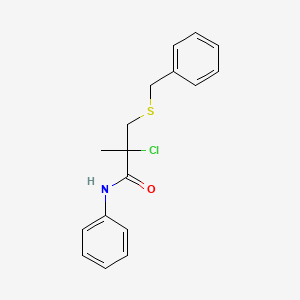

![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)
